3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole
Description
3-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole is a fluorinated pyrazole derivative characterized by a methyl group at the 1-position and a (2,2-difluoroethoxy)methyl substituent at the 3-position of the pyrazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties . The difluoroethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable intermediate in drug discovery .
Properties
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2O/c1-11-3-2-6(10-11)4-12-5-7(8)9/h2-3,7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYAHMIZGZSOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)COCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole typically involves the reaction of a pyrazole derivative with a difluoroethoxy methylating agent. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethoxy methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following table summarizes key structural and physicochemical differences between 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole and related compounds:
Structural and Electronic Differences
- Position of Substituents : The target compound’s substituents at the 1- and 3-positions contrast with analogs like 3-(2,2-difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole (), which features a nitro group at the 4-position. The nitro group significantly increases electron-withdrawing effects, reducing electron density on the pyrazole ring compared to the target compound .
- Fluorine Content : The difluoroethoxy group in the target compound provides two fluorine atoms, whereas 3-(difluoromethyl)-1-methyl-1H-pyrazole () contains a difluoromethyl group. The latter has a lower molecular weight but similar fluorine-driven lipophilicity .
Biological Activity
3-[(2,2-Difluoroethoxy)methyl]-1-methyl-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. Its unique structure, featuring a pyrazole ring and a difluoroethoxy group, contributes to its diverse biological interactions. This article reviews the compound's biological activity, including its antifungal properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H8F2N2O
- Molecular Weight : Approximately 174.15 g/mol
- Structure : The compound consists of a pyrazole ring substituted with a difluoroethoxy group, which enhances its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoroethoxy group facilitates penetration through biological membranes, allowing the compound to interact with various enzymes and receptors. These interactions can modulate enzyme activities critical for fungal growth and reproduction.
Antifungal Activity
Recent studies have demonstrated that this compound exhibits significant antifungal properties.
Case Study: Antifungal Efficacy
In a comparative study on antifungal agents, this compound was tested against several phytopathogenic fungi. The results indicated that this compound exhibited moderate to excellent activity against species such as Fusarium moniliforme and Rhizoctonia solani, outperforming traditional fungicides like boscalid in certain assays .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the pyrazole ring and the difluoroethoxy substituent significantly affect the compound's antifungal potency. For instance, compounds with larger substituents on the pyrazole ring demonstrated enhanced bioactivity due to increased steric hindrance and electrostatic interactions with target enzymes .
| Compound | Antifungal Activity (Inhibition Zone in mm) | Comparison with Boscalid |
|---|---|---|
| This compound | 22 mm (against Fusarium) | Higher |
| Boscalid | 18 mm (against Fusarium) | Baseline |
Research Findings
- In Vitro Studies : A series of in vitro assays demonstrated that this compound effectively inhibited mycelial growth in various fungi at concentrations as low as 50 µg/mL .
- Molecular Docking Studies : Molecular docking simulations suggested that the carbonyl oxygen of the compound forms hydrogen bonds with critical amino acids in target enzymes such as succinate dehydrogenase (SDH), further elucidating its mechanism of action .
- Field Trials : Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in fungal diseases compared to untreated controls, highlighting its practical application in agriculture.
Q & A
Q. What synthetic strategies are effective for introducing the 2,2-difluoroethoxy group into pyrazole derivatives like 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by functionalization. Key steps include:
- Nucleophilic Substitution: Reacting a pyrazole precursor (e.g., 1-methyl-1H-pyrazole) with 2,2-difluoroethyl halides (e.g., Br or Cl derivatives) under basic conditions (e.g., K₂CO₃ or NaH) to introduce the difluoroethoxy group .
- Optimization: Control of reaction time (6–12 hours), temperature (60–80°C), and solvent polarity (e.g., DMF or THF) improves yield (typically 60–85%) and minimizes side reactions .
- Purification: Column chromatography or recrystallization ensures high purity (>95%) for biological assays .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
- HPLC: Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
Q. How does the presence of fluorine atoms influence the physicochemical properties of this compound?
Methodological Answer: Fluorine substituents enhance:
- Metabolic Stability: The difluoroethoxy group reduces oxidative degradation by cytochrome P450 enzymes, as shown in fluorinated pyrazole analogs .
- Lipophilicity: LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .
- Electron-Withdrawing Effects: Fluorine stabilizes adjacent bonds, as evidenced by IR spectroscopy (C–F stretch at 1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
Methodological Answer: Discrepancies may arise from:
- Assay Variability: Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and use internal controls (e.g., staurosporine for IC₅₀ normalization) .
- Purity Differences: Validate compound purity via LC-MS and compare batch-to-batch consistency. Impurities as low as 2% can skew IC₅₀ values by >10% .
- Structural Confirmation: Re-analyze disputed batches using X-ray crystallography to rule out isomerism or degradation products .
Q. What reaction engineering approaches optimize the scalability of synthesizing this compound?
Methodological Answer:
- Continuous Flow Reactors: Enhance difluoroethylation efficiency by maintaining precise temperature (±1°C) and residence time (e.g., 30 minutes), achieving >90% conversion .
- Catalyst Screening: Test palladium or copper catalysts for coupling reactions. For example, Pd(OAc)₂ increases yield by 15% in Suzuki-Miyaura reactions with aryl boronic acids .
- Solvent Systems: Use mixed solvents (e.g., DCM/MeOH 3:1) to improve solubility of intermediates, reducing byproduct formation .
Q. How can computational methods guide the design of derivatives with enhanced target specificity?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Fluorine atoms often occupy hydrophobic pockets, as seen in pyrazole-based kinase inhibitors .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., –CF₂–) improve IC₅₀ values by 2–3 orders of magnitude .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Fluorine lowers LUMO energy, enhancing electrophilic substitution at the pyrazole C4 position .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?
Methodological Answer:
- Solvent Polarity: Measure solubility in DMSO (highly polar) vs. toluene (non-polar). Fluorinated pyrazoles often exhibit biphasic solubility (e.g., 25 mg/mL in DMSO vs. <1 mg/mL in toluene) due to fluorine’s polar hydrophobicity .
- Counterintuitive Results: If solubility in non-polar solvents is higher than expected, assess for residual surfactants or co-solvents via TLC or GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
